molecular formula C8H8FN B12952788 5-Fluoro-4-methyl-2-vinylpyridine

5-Fluoro-4-methyl-2-vinylpyridine

Cat. No.: B12952788
M. Wt: 137.15 g/mol
InChI Key: HZPMMMDUPSLAQR-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-2-vinylpyridine is a fluorinated pyridine derivative. The presence of fluorine in the aromatic ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. The vinyl group attached to the pyridine ring further enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-2-vinylpyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the reaction of 4-methyl-2-vinylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-2-vinylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Addition: Electrophiles such as bromine or hydrogen halides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 5-substituted-4-methyl-2-vinylpyridine derivatives.

    Addition: Formation of 5-fluoro-4-methyl-2-(2-haloethyl)pyridine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 5-fluoro-4-methyl-2-ethylpyridine.

Scientific Research Applications

5-Fluoro-4-methyl-2-vinylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential use in pharmaceuticals due to its unique properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-2-vinylpyridine depends on its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The vinyl group can undergo polymerization or addition reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylpyridine
  • 5-Fluoro-2-vinylpyridine
  • 4-Methyl-2-vinylpyridine

Uniqueness

5-Fluoro-4-methyl-2-vinylpyridine is unique due to the combination of fluorine, methyl, and vinyl groups on the pyridine ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to other similar compounds.

Properties

Molecular Formula

C8H8FN

Molecular Weight

137.15 g/mol

IUPAC Name

2-ethenyl-5-fluoro-4-methylpyridine

InChI

InChI=1S/C8H8FN/c1-3-7-4-6(2)8(9)5-10-7/h3-5H,1H2,2H3

InChI Key

HZPMMMDUPSLAQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1F)C=C

Origin of Product

United States

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